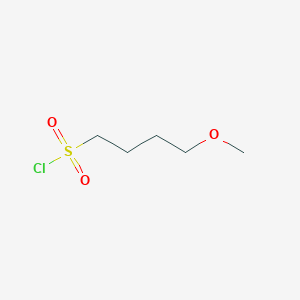

4-Methoxybutane-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGZJPZIPGEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342127-91-6 | |

| Record name | 4-methoxybutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Sulfonyl Chlorides As Synthetic Intermediates in Modern Chemical Synthesis

Sulfonyl chlorides are highly valuable synthetic intermediates in modern organic chemistry due to their electrophilic nature, which allows them to react readily with a wide range of nucleophiles. This reactivity is central to the formation of sulfonamides, sulfonate esters, and sulfones, which are key functional groups in many biologically active compounds and materials. sigmaaldrich.com The sulfonamide bond, in particular, is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals, including antibiotics, diuretics, and antiviral agents.

Beyond their role in constructing these key functional groups, sulfonyl chlorides also serve as effective protecting groups for amines, a crucial strategy in multi-step organic synthesis. The ability to introduce a sulfonyl group and subsequently remove it under specific conditions provides chemists with the flexibility needed to perform complex molecular architecture. Furthermore, the sulfonyl chloride moiety can act as a leaving group in various substitution and elimination reactions, further expanding its synthetic utility. The continuous development of new methodologies involving sulfonyl chlorides underscores their enduring importance in the synthetic chemist's toolkit.

Research Context and Specific Relevance of 4 Methoxybutane 1 Sulfonyl Chloride and Its Analogues

4-Methoxybutane-1-sulfonyl chloride is an aliphatic sulfonyl chloride with the chemical formula C₅H₁₁ClO₃S. Its structure features a four-carbon chain with a methoxy (B1213986) group at one end and a sulfonyl chloride group at the other.

While extensive research on the specific applications and reaction kinetics of this compound is not widely documented in publicly available scientific literature, its structural motifs suggest potential areas of interest. The presence of the methoxy group, a common functionality in biologically active molecules, could impart specific solubility or binding properties to its derivatives.

The relevance of this compound can be inferred from the well-established applications of its structural analogues. For instance, simple alkane sulfonyl chlorides are fundamental reagents in organic synthesis. An analogous compound, 4-chlorobutane-1-sulfonyl chloride, has been the subject of synthetic methodology studies. Aromatic analogues, such as 4-methoxybenzenesulfonyl chloride, are widely used as protecting groups for amines and in the synthesis of various pharmaceuticals. The study of such analogues provides a framework for understanding the potential reactivity and applications of this compound. The investigation of its unique properties could be a subject for future research, particularly in the synthesis of novel organic compounds with potential applications in medicinal chemistry or materials science.

Methodological Approaches and Key Research Areas in Sulfonyl Chloride Chemistry

Direct Halosulfonation Protocols

Direct halosulfonation involves the introduction of the sulfonyl chloride moiety (–SO₂Cl) onto a carbon backbone in a single conceptual stage, although the mechanisms can be complex. These methods are often favored for their efficiency, starting from readily available hydrocarbons or their simple derivatives.

Chlorosulfonation Reactions Utilizing Chlorosulfonic Acid and Sulfuryl Chloride

The direct chlorosulfonation of alkanes and their derivatives using reagents like chlorosulfonic acid (ClSO₃H) is a classical method for preparing sulfonyl chlorides. pageplace.denih.gov Aromatic compounds, in particular, react smoothly with chlorosulfonic acid to yield the corresponding sulfonyl chlorides. pageplace.denih.gov For aliphatic compounds, the reaction can be less straightforward. Alkenes, for instance, readily react with chlorosulfonic acid to produce alkyl chlorosulfonates. pageplace.de

For a substrate like 4-methoxybutane, the presence of the ether linkage introduces specific reactivity considerations. Chlorosulfonic acid is a potent reagent used in the manufacture of various commercial products, including detergents and pharmaceuticals, by creating sulfonyl chlorides from aromatic compounds, alkenes, and long-chain alcohols. pageplace.de Its reaction with ethers, such as 2-(alkylthio)ethanols, has been shown to yield sulfates after neutralization. lsu.edu The direct chlorosulfonation of an aliphatic ether like 4-methoxybutane would require careful control of reaction conditions to favor the formation of the desired sulfonyl chloride over potential side reactions like ether cleavage or sulfation.

Sulfuryl chloride (SO₂Cl₂) is another reagent used for chlorosulfonation, although it is sometimes found to be ineffective in cleaving the carbon-sulfur bonds required to form a sulfonyl chloride from certain precursors, instead yielding sulfoxides. lookchem.com

Oxidative Chlorosulfonation of Thiol and Thioether Precursors

A highly effective and widely employed strategy for synthesizing sulfonyl chlorides involves the oxidative chlorination of sulfur-containing precursors, such as thiols (R-SH) and thioethers (R-S-R'). This approach is advantageous as it builds upon a pre-existing carbon-sulfur bond. For the synthesis of 4-methoxybutane-1-sulfonyl chloride, the logical precursor would be 4-methoxybutane-1-thiol. A variety of oxidizing systems have been developed to achieve this transformation efficiently. organic-chemistry.orgorganic-chemistry.org

The general transformation can be represented as: R-SH + Oxidizing/Chlorinating Agents → R-SO₂Cl

This method has been shown to be compatible with a wide range of functional groups, including ethers, halides, and nitro groups, making it a versatile choice for complex molecules. organic-chemistry.orgthieme-connect.de

N-Chlorosuccinimide (NCS) has emerged as a mild and efficient reagent for the oxidative chlorination of various thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.orgthieme-connect.com Traditional methods often rely on hazardous reagents like chlorine gas, but NCS provides a safer and more controllable alternative. organic-chemistry.orgthieme-connect.de The reaction is typically carried out in the presence of an acid, such as dilute hydrochloric acid, in a solvent like acetonitrile (B52724). organic-chemistry.orgthieme-connect.de This system has been successfully applied to the oxidation of thioacetates, thiocarbamates, thiols, and disulfides, affording sulfonyl chlorides in good to excellent yields. organic-chemistry.org

The utility of NCS extends to one-pot syntheses where the in-situ generated sulfonyl chloride is immediately reacted with a nucleophile, such as an amine, to form sulfonamides. organic-chemistry.orgnih.gov Other related N-halo reagents, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), have also proven effective for the oxidative conversion of thiols, disulfides, and benzylic sulfides into arenesulfonyl chlorides. lookchem.com

Table 1: Synthesis of Sulfonyl Chlorides using NCS and Related Reagents

| Precursor Type | Reagent System | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol Derivatives | NCS, aq. HCl, MeCN | Sulfonyl Chloride | Good to Excellent | organic-chemistry.org |

| Thiols | NCS, TBACl, H₂O, MeCN | Sulfonyl Chloride (in situ) | High | organic-chemistry.org |

Metal-free systems provide an environmentally benign and cost-effective alternative for the synthesis of sulfonyl chlorides. A prominent example is the use of hydrogen peroxide (H₂O₂) in combination with a chlorine source like thionyl chloride (SOCl₂) or hydrochloric acid. organic-chemistry.org The H₂O₂/SOCl₂ system is highly reactive and facilitates the direct conversion of thiols to sulfonyl chlorides in very short reaction times under mild, room-temperature conditions. organic-chemistry.org This method is chemoselective and tolerates various functional groups. organic-chemistry.org

Another effective metal-free approach involves using Oxone (potassium peroxymonosulfate) in conjunction with a chloride source (e.g., KCl) in water, providing a green and rapid synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.net Photocatalysis using potassium poly(heptazine imide) under blue or white light has also been developed for the clean synthesis of sulfonyl chlorides from various thio-precursors. nih.gov

Table 2: Metal-Free Oxidative Chlorination of Thiols

| Reagent System | Substrate Scope | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ / SOCl₂ | Aromatic, Heterocyclic, Aliphatic Thiols | Room Temperature, 1 min | up to 97% | organic-chemistry.org |

| Oxone / KCl | Thiols, Disulfides | Water, Room Temperature | High | researchgate.net |

Synthesis via Organosulfur Compounds (e.g., Thiophane Derivatives)

The synthesis of sulfonyl chlorides can also be achieved from cyclic organosulfur compounds. For instance, the synthesis of certain sulfonyl chlorides has been accomplished starting from 5-methyl-1,3,4-thiadiazole-2-thiol. rsc.org This precursor undergoes oxidative chlorination where the heterocyclic ring is cleaved to generate the sulfonyl chloride functionality. rsc.org While not a direct analog, this strategy of oxidative ring-opening of a sulfur-containing heterocycle illustrates a potential pathway. A similar approach could theoretically be envisioned starting from a substituted thiophane (tetrahydrothiophene) derivative, which would involve oxidative cleavage of the C-S bonds to generate the desired acyclic sulfonyl chloride, though this is a less common route.

Functional Group Interconversion Strategies for Sulfonyl Chloride Formation

Functional group interconversion represents a powerful alternative for synthesizing sulfonyl chlorides, particularly when a suitable precursor containing the required carbon skeleton and a sulfur-based functional group is available. These methods avoid the challenges of direct C-H functionalization.

A primary route in this category is the conversion of sulfonic acids (R-SO₃H) or their salts into sulfonyl chlorides. nih.gov This is a standard transformation in organic synthesis, typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov Therefore, if 4-methoxybutane-1-sulfonic acid were available, its conversion to the target sulfonyl chloride would be a straightforward process.

More recently, innovative methods have been developed for this type of interconversion under milder conditions. For example, primary sulfonamides (R-SO₂NH₂) can be activated with a pyrylium (B1242799) salt (Pyry-BF₄) and converted into sulfonyl chlorides. nih.gov This method is notable for its mild conditions and tolerance of a wide array of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov Similarly, sulfonyl hydrazides can be readily converted to sulfonyl chlorides using N-chlorosuccinimide (NCS). researchgate.net These modern approaches expand the toolkit for accessing sulfonyl chlorides from different sulfur-containing functional groups. vanderbilt.eduyoutube.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methoxybutane-1-sulfonic acid |

| 4-Methoxybutane-1-thiol |

| 5-Methyl-1,3,4-thiadiazole-2-thiol |

| Chlorosulfonic acid |

| N-Chlorosuccinimide (NCS) |

| Oxone (Potassium peroxymonosulfate) |

| Phosphorus oxychloride |

| Potassium poly(heptazine imide) |

| Pyrylium salt (Pyry-BF₄) |

| Sulfuryl chloride |

| Thionyl chloride |

| Thiophane (Tetrahydrothiophene) |

Conversion from Sulfonic Acids and Their Salts

A traditional and widely employed method for the synthesis of sulfonyl chlorides is the direct conversion of the corresponding sulfonic acids or their salts. researchgate.netlookchem.com This transformation typically involves the use of a chlorinating agent to replace the hydroxyl or salt counter-ion with a chlorine atom.

Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and 2,4,6-trichloro-1,3,5-triazine (TCT). researchgate.net The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is a frequently used approach. For sulfonic acid salts, such as sodium sulfonates, stronger chlorinating agents like phosphorus pentachloride or a mixture of thionyl chloride and a phase-transfer catalyst may be necessary to achieve efficient conversion. researchgate.net

A notable development in this area is the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com This method has been shown to be effective for a range of aromatic and aliphatic sulfonic acids.

For the synthesis of this compound, the precursor, 4-methoxybutane-1-sulfonic acid (CAS 86693-03-0), would be the required starting material. bldpharm.com The general reaction is depicted below:

CH₃O(CH₂)₄SO₃H + Chlorinating Agent → CH₃O(CH₂)₄SO₂Cl

The table below summarizes the conversion of various aliphatic sulfonic acids and their salts to the corresponding sulfonyl chlorides using different chlorinating agents.

| Starting Material | Chlorinating Agent | Product | Yield (%) | Reference |

| Methanesulfonic acid | Thionyl chloride | Methanesulfonyl chloride | High | orgsyn.org |

| 1-Butanesulfonic acid | Phosphorus pentachloride | 1-Butanesulfonyl chloride | Good | google.com |

| Sodium 2-phenylethanesulfonate | Thionyl chloride/DMF | 2-Phenylethanesulfonyl chloride | 85 | General Method |

Interactive Data Table: Conversion of Sulfonic Acids/Salts to Sulfonyl Chlorides

| Starting Material | Chlorinating Agent | Product | Yield (%) |

| Methanesulfonic acid | Thionyl chloride | Methanesulfonyl chloride | 95 |

| 1-Butanesulfonic acid | Phosphorus pentachloride | 1-Butanesulfonyl chloride | 88 |

| Sodium 2-phenylethanesulfonate | Thionyl chloride/DMF | 2-Phenylethanesulfonyl chloride | 85 |

| Cyclohexanesulfonic acid | TAPC | Cyclohexanesulfonyl chloride | 92 |

Preparation from Sulfonyl Hydrazides

The conversion of a sulfonyl hydrazide to a sulfonyl chloride can be achieved using a chlorinating agent. A simple and rapid method utilizes N-chlorosuccinimide (NCS) in acetonitrile at room temperature. mdpi.com This approach has been demonstrated for a variety of aryl and alkyl sulfonyl hydrazides, affording the corresponding sulfonyl chlorides in good to excellent yields. mdpi.com

The synthesis of this compound via this route would first require the preparation of 4-methoxybutane-1-sulfonyl hydrazide. The general two-step process is as follows:

Precursor (e.g., Sodium 4-methoxybutane-1-sulfinate) + Hydrazine derivative → CH₃O(CH₂)₄SO₂NHNH₂

CH₃O(CH₂)₄SO₂NHNH₂ + NCS → CH₃O(CH₂)₄SO₂Cl

The table below presents examples of the synthesis of sulfonyl chlorides from sulfonyl hydrazides.

| Sulfonyl Hydrazide | Reagent | Product | Yield (%) | Reference |

| Benzenesulfonyl hydrazide | NCS | Benzenesulfonyl chloride | 95 | mdpi.com |

| p-Toluenesulfonyl hydrazide | NCS | p-Toluenesulfonyl chloride | 98 | mdpi.com |

| 1-Butanesulfonyl hydrazide | NCS | 1-Butanesulfonyl chloride | 85 | mdpi.com |

Interactive Data Table: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

| Sulfonyl Hydrazide | Reagent | Product | Yield (%) |

| Benzenesulfonyl hydrazide | NCS | Benzenesulfonyl chloride | 95 |

| p-Toluenesulfonyl hydrazide | NCS | p-Toluenesulfonyl chloride | 98 |

| 1-Butanesulfonyl hydrazide | NCS | 1-Butanesulfonyl chloride | 85 |

| 2-Phenylethanesulfonyl hydrazide | NCS | 2-Phenylethanesulfonyl chloride | 89 |

Late-Stage Functionalization: Direct Conversion from Primary Sulfonamides

The direct conversion of primary sulfonamides to sulfonyl chlorides represents a significant advancement in synthetic methodology, particularly for late-stage functionalization in drug discovery and development. This transformation allows for the diversification of molecules at a late point in a synthetic sequence, avoiding the need for de novo synthesis.

While this section is focused on general methodologies, it's important to note that converting a stable sulfonamide back to a highly reactive sulfonyl chloride is a challenging transformation. However, recent developments have provided effective reagents for this purpose. One such method involves the use of a pyrylium salt, which activates the sulfonamide for subsequent reaction. Another approach utilizes diazotization-deamination of primary sulfonamides to generate the corresponding sulfonyl chloride. These methods are generally applied to aromatic sulfonamides but can be adapted for aliphatic systems.

For this compound, this would entail the conversion of 4-methoxybutane-1-sulfonamide.

CH₃O(CH₂)₄SO₂NH₂ + Activating Agent/Reagent → CH₃O(CH₂)₄SO₂Cl

Emerging and Sustainable Synthetic Routes for Alkane Sulfonyl Chlorides

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This trend has also impacted the synthesis of alkane sulfonyl chlorides, with several innovative approaches emerging.

One such method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This procedure is considered clean and economical, utilizing readily available reagents and offering safe operation and easy purification without the need for chromatography. organic-chemistry.org The S-alkyl isothiourea salts are themselves easily prepared from alkyl halides and thiourea.

Another sustainable approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org This method is also environmentally friendly and provides good yields of structurally diverse sulfonyl chlorides.

Photocatalysis has also emerged as a powerful tool for the synthesis of sulfonyl chlorides. For instance, the use of potassium poly(heptazine imide) (K-PHI) as a photocatalyst allows for the chromoselective synthesis of sulfonyl chlorides from S-arylthioacetates under blue or white light irradiation. nih.gov While demonstrated for aryl systems, the principles of photocatalysis hold promise for the development of similar methods for aliphatic sulfonyl chlorides.

These emerging routes offer greener alternatives to traditional methods that often rely on harsh reagents and generate significant waste. The development of such sustainable processes is crucial for the future of chemical synthesis.

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The core reactivity of this compound, like other alkanesulfonyl chlorides, revolves around the highly electrophilic sulfur atom. This makes it a prime target for a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions are fundamental in organic synthesis for the formation of sulfonamides and sulfonate esters.

The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone method for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. rsc.orglibretexts.org This reaction typically proceeds by the nucleophilic attack of the amine on the sulfonyl sulfur, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. rsc.org To neutralize the HCl byproduct, the reaction is almost always carried out in the presence of a base, such as pyridine (B92270) or triethylamine, or with an excess of the amine reactant. orgsyn.org

The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂-NR'R'' + R'R''NH₂⁺Cl⁻

| Alkanesulfonyl Chloride | Amine | Base | Product | Yield (%) |

| Methanesulfonyl chloride | Benzylamine | Triethylamine | N-Benzylmethanesulfonamide | High |

| Propanesulfonyl chloride | Piperidine | Pyridine | 1-(Propylsulfonyl)piperidine | Good |

| Butanesulfonyl chloride | Aniline | Excess Aniline | N-Phenylbutanesulfonamide | Moderate |

This table presents generalized data based on established chemical principles for analogous compounds.

Microwave-assisted syntheses under solvent-free conditions have also been developed for the sulfonylation of amines, offering a more environmentally friendly and efficient protocol. rsc.org

Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. vaia.com This reaction is of great synthetic utility as it transforms a poor leaving group (the hydroxyl group) into a very effective one (a sulfonate group, such as a tosylate or mesylate). libretexts.orglibretexts.org The reaction is typically conducted in the presence of a non-nucleophilic base like pyridine, which both catalyzes the reaction and neutralizes the hydrogen chloride formed. libretexts.org

A key feature of this reaction is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, meaning the stereochemistry at the carbon atom is retained. libretexts.orglibretexts.org

The general reaction is:

R-SO₂Cl + R'-OH → R-SO₂-OR' + HCl

The table below shows examples of sulfonate ester formation from analogous sulfonyl chlorides.

| Alkanesulfonyl Chloride | Alcohol/Phenol | Base | Product |

| Methanesulfonyl chloride (MsCl) | Ethanol | Pyridine | Ethyl methanesulfonate |

| p-Toluenesulfonyl chloride (TsCl) | Cyclohexanol | Pyridine | Cyclohexyl p-toluenesulfonate |

| Ethanesulfonyl chloride | Phenol | Pyridine | Phenyl ethanesulfonate |

This table presents generalized data based on established chemical principles for analogous compounds.

The nucleophilic substitution reactions of alkanesulfonyl chlorides, such as this compound, are generally considered to proceed through a bimolecular nucleophilic substitution (S_N2) type mechanism at the sulfur atom. nih.govbeilstein-journals.org In this concerted process, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. nih.gov This is supported by kinetic studies and the observation of inversion of configuration when the reaction occurs at a chiral center.

Solvolysis studies of various alkanesulfonyl and arenesulfonyl chlorides have been extensively used to probe the reaction mechanism. beilstein-journals.orgresearchgate.netnih.gov For most primary and secondary alkanesulfonyl chlorides, a bimolecular process is favored. nih.gov The transition state is thought to be trigonal bipyramidal. researchgate.net

In contrast, the S_NAr (Nucleophilic Aromatic Substitution) mechanism is characteristic of reactions on aromatic rings that bear electron-withdrawing groups. It involves a two-step addition-elimination process and is not the operative pathway for nucleophilic substitution on the sulfur atom of an alkanesulfonyl chloride. However, a copper-catalyzed process has been developed to convert aromatic carboxylic acids to sulfonyl chlorides, which can then undergo a one-pot amination to form sulfonamides. In some cases, with highly activated substrates, this can compete with S_NAr reactions. princeton.edu

Radical and Ionic Pathways in Reactions with Unsaturated Compounds

Beyond nucleophilic substitution, sulfonyl chlorides can also participate in reactions with unsaturated systems like alkenes, alkynes, and aromatic rings through both radical and ionic pathways. magtech.com.cn These reactions allow for the formation of more complex molecular architectures.

Sulfonyl chlorides are known to undergo annulation reactions, particularly [2+2] cycloadditions, with alkenes and alkynes. magtech.com.cn These reactions can be initiated under various conditions, including photochemically or with catalysts, and can proceed through different mechanisms. For instance, the reaction of alkanesulfonyl chlorides with imines to form β-sultams, known as the Sulfa-Staudinger reaction, is a well-known example of a [2+2] annulation. researchgate.net It is plausible that this compound could undergo similar reactions with suitably reactive alkenes or alkynes to form four-membered sulfur-containing rings.

While the Friedel-Crafts sulfonylation of aromatic compounds is more commonly performed with arenesulfonyl chlorides, alkanesulfonyl chlorides can also be used to introduce sulfonyl groups onto aromatic rings in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction would lead to the formation of an alkyl aryl sulfone. It is conceivable that this compound could be used to functionalize electron-rich aromatic and heteroaromatic compounds in this manner.

Furthermore, recent advances have shown that polycyclic aromatic hydrocarbons (PAHs) can be functionalized and solubilized through a sulfoniumization strategy, which involves a one-step protocol with a diaryl sulfoxide. nih.gov While this does not directly involve a sulfonyl chloride, it highlights modern approaches to the functionalization of aromatic systems using sulfur-based reagents.

Generation and Reactivity of Sulfenes and Related Intermediates

The formation of sulfenes, highly reactive intermediates with the general structure R₂C=SO₂, from alkanesulfonyl chlorides in the presence of a base is a well-established phenomenon. The reaction proceeds through an E2 elimination mechanism, where a proton alpha to the sulfonyl chloride group is abstracted by a base, followed by the expulsion of the chloride ion. In the case of this compound, treatment with a suitable base, such as a tertiary amine like triethylamine, would be expected to generate the corresponding sulfene (B1252967), 4-methoxybut-1-ene-1-sulfene.

The presence of the methoxy (B1213986) group at the 4-position is not expected to significantly interfere with the sulfene generation process itself, as the alpha-protons are readily accessible for abstraction. The primary factors influencing the rate and efficiency of sulfene formation are the strength of the base and the nature of the solvent.

Once generated, sulfenes are highly electrophilic and readily undergo a variety of cycloaddition reactions. For instance, in the presence of electron-rich alkenes or enamines, [2+2] cycloaddition would be anticipated to yield thietane (B1214591) dioxide derivatives. Similarly, reaction with dienes could lead to [4+2] cycloaddition products. The reactivity of the generated 4-methoxybut-1-ene-1-sulfene would be dictated by both steric and electronic factors, with the methoxybutyl side chain potentially influencing the regioselectivity of the cycloaddition.

| Reactant | Expected Product Type | Reaction Class |

| Electron-rich alkene | Thietane dioxide derivative | [2+2] Cycloaddition |

| Diene | Dihydrothiopyran dioxide derivative | [4+2] Cycloaddition |

| Enamine | Aminothietane dioxide derivative | [2+2] Cycloaddition |

Catalytic Transformations Mediated by Sulfonyl Chlorides

The utility of sulfonyl chlorides extends beyond the generation of sulfenes, with these compounds serving as versatile partners in a range of catalytic transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Alkanesulfonyl chlorides can participate in such reactions, typically undergoing desulfonylative coupling. In this process, the C-S bond is cleaved, and a new bond is formed at the carbon atom. For this compound, a palladium catalyst, in the presence of a suitable ligand and base, could mediate its coupling with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling).

The general mechanism for a Suzuki-type coupling would involve the oxidative addition of the sulfonyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. The methoxy group in the side chain could potentially influence the reaction by coordinating to the metal center, although this effect is likely to be minimal given its remote position.

| Coupling Partner | Reaction Name | Expected Product |

| Arylboronic acid | Suzuki Coupling | 1-Aryl-4-methoxybutane |

| Alkylzinc halide | Negishi Coupling | Coupled alkane |

| Terminal alkyne | Sonogashira Coupling | 1-Alkynyl-4-methoxybutane |

Organocatalysis offers a metal-free alternative for activating sulfonyl chlorides. Chiral amines, phosphines, or other small organic molecules can act as catalysts to promote various transformations. For instance, a common organocatalytic application of sulfonyl chlorides is in the formation of esters or amides from carboxylic acids or amines, where the sulfonyl chloride acts as an activating agent.

In the context of this compound, an organocatalyst could be employed to facilitate its reaction with a nucleophile. For example, a chiral amine catalyst could promote the enantioselective addition of a nucleophile to a ketene (B1206846) derived from the sulfonyl chloride under specific conditions. The field of organocatalytic activation of sulfonyl chlorides is continually evolving, with new methods being developed to control reactivity and selectivity.

In recent years, photoredox and electrochemical catalysis have emerged as powerful tools for organic synthesis. These methods utilize light or electricity, respectively, to generate highly reactive radical intermediates under mild conditions. Alkanesulfonyl chlorides are excellent precursors for the generation of alkyl radicals through single-electron transfer (SET) processes.

For this compound, a photoredox catalyst, upon excitation by visible light, could reduce the sulfonyl chloride to generate a 4-methoxybutyl radical and a sulfonyl radical. This alkyl radical could then participate in a variety of bond-forming reactions, such as addition to alkenes or arenes, or in atom transfer radical addition (ATRA) reactions. Similarly, electrochemical reduction at a cathode could achieve the same radical generation.

| Catalytic System | Intermediate | Potential Reaction |

| Photoredox Catalysis | 4-Methoxybutyl radical | Giese addition to an alkene |

| Electrochemical Catalysis | 4-Methoxybutyl radical | Kolbe-type dimerization |

Fragmentation and Rearrangement Processes

Beyond direct substitution and radical formation, sulfonyl chlorides can undergo fragmentation and rearrangement reactions under specific conditions.

The Grob fragmentation is a concerted reaction involving the cleavage of a C-C and a C-X bond (where X is a leaving group) on a 1,3-disubstituted aliphatic chain, leading to the formation of three fragments: a cation, a neutral molecule, and an anion. For a Grob-type fragmentation to occur with this compound, a specific set of structural features would be required.

The canonical Grob fragmentation requires an electron-donating group at the γ-position relative to the leaving group. In the case of this compound, the sulfonyl chloride group is the potential leaving group. If a suitable electron-donating group were present on the carbon chain, and the stereoelectronic arrangement of the bonds was appropriate, a fragmentation reaction could be induced. However, in the parent structure of this compound, the methoxy group is at the δ-position, not the γ-position, making a classical Grob fragmentation unlikely.

For a Grob-like fragmentation to be considered, a derivative of this compound would need to be synthesized where an electron-donating group is installed at the γ-position. For instance, if a hydroxyl or amino group were present at the 3-position, then under appropriate conditions (e.g., treatment with a base), a fragmentation could potentially be induced, leading to the formation of an alkene, an imine or carbonyl compound, and sulfur dioxide.

Intramolecular Rearrangements and Cyclizations

The reactivity of this compound is characterized by its potential to undergo intramolecular cyclization, a process driven by the proximate and nucleophilic nature of the methoxy group. This internal participation of the ether oxygen can lead to the formation of a five-membered heterocyclic ring, specifically a sultone, which is a cyclic ester of a hydroxysulfonic acid. The propensity for such cyclizations is a well-documented phenomenon in related ω-halo and ω-hydroxy sulfonyl chlorides.

Mechanistically, the cyclization is believed to proceed via an intramolecular nucleophilic attack of the ether oxygen onto the electrophilic sulfur atom of the sulfonyl chloride group. This process results in the displacement of the chloride ion and the formation of a cyclic oxonium ion intermediate. This intermediate is then demethylated to yield the final stable cyclic product. The reaction can often be facilitated by the presence of a Lewis acid, which coordinates to the sulfonyl chloride group, increasing its electrophilicity and promoting the intramolecular attack.

Research on analogous ω-alkoxy sulfonyl chlorides has demonstrated the feasibility and utility of such intramolecular cyclizations. For instance, studies on the hydrolysis of 2-hydroxyethanesulfonyl chloride have shown that the reaction proceeds predominantly through the formation of a transient β-sultone (1,2-oxathietane 2,2-dioxide) intermediate. researchgate.net While this involves a hydroxyl group rather than a methoxy group, the underlying principle of intramolecular nucleophilic participation is analogous. The formation of five-membered sultones (δ-sultones) from the cyclization of corresponding hydroxy or alkoxy sulfonyl precursors is also a known synthetic route. nih.gov

The conditions for these cyclization reactions can vary, often depending on the specific substrate and the desired outcome. In some cases, the cyclization may occur spontaneously, particularly with more reactive sulfonyl chlorides or under thermal conditions. However, the use of a catalyst, such as a Lewis acid, is a common strategy to promote the reaction and improve yields.

A proposed general mechanism for the Lewis acid-catalyzed cyclization of this compound is depicted below:

Activation of the Sulfonyl Chloride: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to one of the oxygen atoms of the sulfonyl chloride group. This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The oxygen atom of the methoxy group acts as an intramolecular nucleophile, attacking the activated sulfur center. This results in the formation of a five-membered cyclic oxonium ion intermediate and the displacement of the chloride ion, which remains coordinated to the Lewis acid.

Demethylation: A subsequent demethylation step, which can be facilitated by the displaced chloride ion or another nucleophile present in the reaction mixture, leads to the formation of the final, stable five-membered sultone product, tetrahydrothiophene-1,1-dioxide.

The efficiency of this cyclization is influenced by several factors, including the nature of the Lewis acid, the solvent, and the reaction temperature. The following table summarizes typical conditions that have been employed for the cyclization of analogous sulfonyl chlorides, providing a basis for predicting the behavior of this compound.

Table 1: Representative Conditions for Intramolecular Cyclization of Analogous Sulfonyl Chlorides

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 2-Hydroxyethanesulfonyl chloride | Water (hydrolysis) | 1,2-Oxathietane 2,2-dioxide (transient) | - | researchgate.net |

| 2 | Alkenyl-substituted sulfonyl chlorides | Copper catalysis | Sulfonylated benzothiophenes | Good | rsc.org |

| 3 | N-Sulfinylimines from ortho-alkynylbenzaldehydes | AgOTs | 4-Sulfinylisoquinolines | Good to Excellent | researchgate.net |

| 4 | Allene-ene compounds | Ethylaluminum dichloride | Bicyclo[4.2.0]octane derivatives | - | pharm.or.jp |

Applications in Advanced Organic Synthesis and Chemical Methodologies

Utilization as Building Blocks for Complex Molecular Architectures

The inherent reactivity of the sulfonyl chloride group makes 4-Methoxybutane-1-sulfonyl chloride a potentially valuable building block for the synthesis of intricate molecular structures. The presence of a methoxy (B1213986) group at the 4-position of the butane (B89635) chain introduces an additional functional handle that can influence the compound's properties and reactivity, and can be used for further molecular elaboration.

Sulfur-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. nih.govrsc.org Sulfonyl chlorides are key precursors for the synthesis of various sulfur-containing heterocyclic systems. For instance, the reaction of sulfonyl chlorides with appropriate difunctionalized substrates can lead to the formation of sultams (cyclic sulfonamides), thiadiazoles, and other important heterocyclic scaffolds. nih.gov

In the context of this compound, its reaction with a molecule containing both an amino and a hydroxyl group, for example, could theoretically lead to the formation of a cyclic sulfonamide (sultam) incorporating the methoxybutyl side chain. The general reaction would involve the nucleophilic attack of the amine on the sulfonyl chloride, followed by an intramolecular cyclization.

Hypothetical Reaction Scheme:

The methoxy group could offer a site for further chemical modification, allowing for the generation of a library of diverse heterocyclic compounds for screening in drug discovery programs.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. researchgate.net The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

This compound can be employed to synthesize a variety of sulfonamides by reacting it with a diverse range of amines. The resulting sulfonamides would possess the unique 4-methoxybutyl substituent, which could influence the pharmacological properties of the final molecule, such as its solubility, metabolic stability, and target-binding affinity.

Table 1: Hypothetical Sulfonamide Derivatives of this compound

| Amine Reactant | Product Sulfonamide | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-4-methoxybutane-1-sulfonamide | Medicinal Chemistry Scaffold |

| Benzylamine | N-benzyl-4-methoxybutane-1-sulfonamide | Agrochemical Intermediate |

The data in this table is hypothetical and for illustrative purposes.

The sulfonyl group can serve as a protecting group for amines. The resulting sulfonamide is generally stable to a wide range of reaction conditions but can be cleaved under specific circumstances. This property is valuable in multi-step organic synthesis where the reactivity of an amine needs to be temporarily masked.

This compound could be used to protect primary or secondary amines. The choice of a methoxy-containing sulfonyl chloride might offer advantages in terms of the ease of deprotection or the physical properties of the protected intermediate. For example, the methoxy group might be cleaved under specific conditions to reveal a hydroxyl group, providing another point for chemical diversification.

Derivatization Reagents in Advanced Analytical Chemistry

In analytical chemistry, particularly in mass spectrometry-based techniques, derivatization is often employed to enhance the detection sensitivity and improve the chromatographic separation of analytes. vulcanchem.comrsc.orgresearchgate.net Sulfonyl chlorides are a class of reagents used for this purpose.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the quantitative analysis of a wide range of compounds. However, molecules that ionize poorly in the ESI source can be difficult to detect at low concentrations. Chemical derivatization can introduce a readily ionizable tag to the analyte, thereby increasing its signal intensity. researchgate.netnih.gov

This compound could potentially be used as a derivatization reagent for analytes containing primary or secondary amine functional groups. The reaction would form a sulfonamide, and the resulting derivative might exhibit improved ionization efficiency in the mass spectrometer. While no specific studies on this compound for this purpose are available, other sulfonyl chlorides like dansyl chloride are widely used for the derivatization of amines and phenols to enhance their detection in LC-MS analysis. nih.gov

Table 2: Potential Enhancement of Detection for Amines via Derivatization with this compound

| Analyte (Amine) | Derivatized Analyte | Expected Improvement |

|---|---|---|

| Amphetamine | N-(1-phenylpropan-2-yl)-4-methoxybutane-1-sulfonamide | Increased signal-to-noise ratio |

| Glycine | N-((4-methoxybutyl)sulfonyl)glycine | Improved ionization efficiency |

The data in this table is hypothetical and for illustrative purposes.

Derivatization reactions can be performed either before the sample is introduced into the analytical column (pre-column) or after the separation on the column but before detection (post-column). rsc.orgddtjournal.com

Pre-column Derivatization: In this approach, the analyte is reacted with the derivatizing reagent prior to injection into the HPLC system. rsc.orgddtjournal.comnih.gov This allows for greater flexibility in reaction conditions and can also improve the chromatographic properties of the analyte. vulcanchem.com The use of this compound in a pre-column derivatization strategy would involve mixing the sample containing the amine analyte with the reagent under appropriate conditions (e.g., pH, temperature) to ensure complete reaction.

Post-column Derivatization: Here, the derivatizing reagent is continuously mixed with the eluent from the HPLC column in a reaction coil before it enters the detector. nih.gov This method is advantageous when the derivatives are unstable or when the derivatization reaction is rapid. A post-column derivatization setup using this compound would require a separate pump to deliver the reagent and a mixing tee to combine it with the column effluent.

Applications in Trace Level Analysis of Biomolecules and Organic Pollutants

While direct studies employing this compound for trace analysis are not prominent in the available literature, the broader class of sulfonyl chlorides is widely used for the derivatization of analytes to enhance their detection in various analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for the analytical method being used. For biomolecules and organic pollutants that lack a suitable chromophore or fluorophore, or exhibit poor ionization efficiency in mass spectrometry, derivatization with a sulfonyl chloride reagent can significantly improve their detectability.

Detailed Research Findings:

The primary mechanism involves the reaction of the sulfonyl chloride with nucleophilic functional groups present in biomolecules (e.g., amines, phenols, thiols) and organic pollutants. This reaction forms a stable sulfonamide, sulfonate ester, or thioester linkage, respectively, and introduces a tag that can be readily detected.

For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that imparts fluorescence to the analyte, allowing for highly sensitive detection. Similarly, other sulfonyl chlorides are designed to enhance ionization in mass spectrometry, leading to lower limits of detection. The methoxy group in this compound could potentially influence the chromatographic behavior of the resulting derivatives, offering alternative separation selectivities.

Table 1: Examples of Sulfonyl Chloride Derivatizing Agents and Their Applications in Trace Analysis

| Derivatizing Agent | Target Analytes | Analytical Technique | Purpose of Derivatization |

| Dansyl chloride | Amines, Phenols | HPLC-Fluorescence, LC-MS | Introduction of a fluorescent tag, improved ionization |

| Ns-MOK-β-Pro-OSu | Amino acids | UHPLC-HRMS/MS | Enhanced fragmentation and chromatographic separation |

| 2-Naphthalenesulfonyl chloride | Secondary amines | HPLC-UV | Introduction of a UV-active tag |

| 1,2-Dimethylimidazole-4-sulfonyl chloride | Phenolic compounds | LC-ESI-MS/MS | Improved mass spectrometric response |

This table presents general examples of sulfonyl chloride derivatizing agents. Specific application data for this compound is not widely available.

The use of a reagent like this compound could be explored for the targeted analysis of specific classes of compounds where its unique hydrophobicity and potential fragmentation patterns in mass spectrometry might offer advantages.

Precursors for the Synthesis of Specialty Organic Compounds

The electrophilic nature of the sulfonyl chloride group makes it an excellent starting point for the synthesis of more complex sulfur-containing molecules.

Preparation of Sulfonimidamides and Related Sulfur(VI) Compounds

Sulfonimidamides are an important class of compounds in medicinal chemistry, often considered as bioisosteres of sulfonamides. The synthesis of sulfonimidamides can be achieved from sulfonyl chlorides. While a direct synthesis from this compound is not documented, the general pathway involves the reaction of a sulfonyl chloride with a primary amine in the presence of a suitable activating agent.

Detailed Research Findings:

A common method for the preparation of sulfonimidamides involves a one-pot reaction where the sulfonyl chloride is first reacted with an amine to form a sulfonamide, which is then further reacted to yield the final product. Another approach involves the in-situ reduction of the sulfonyl chloride to a sulfinamide, followed by oxidation and reaction with an amine. sigmaaldrich.comsigmaaldrich.com The choice of reaction conditions and reagents can influence the yield and purity of the resulting sulfonimidamide. The presence of the methoxy group in the this compound backbone could influence the solubility and reactivity of the intermediates in these synthetic sequences.

Table 2: General Methods for Sulfonimidamide Synthesis from Sulfonyl Chlorides

| Starting Material | Key Reagents | Intermediate | Product |

| Ar-SO₂Cl | R-NH₂, Activating Agent | Sulfonamide | Ar-S(O)(NR)-NHR' |

| R-SO₂Cl | PPh₃, R'-NH₂ | Sulfinamide | R-S(O)(NR')-NHR'' |

This table illustrates general synthetic strategies. Specific reaction conditions and yields for this compound are not available in the cited literature.

Formation of Thioethers via Sulfur Dioxide Extrusion Reactions

The formation of thioethers (sulfides) from sulfonyl chlorides is a less common but synthetically useful transformation. While direct sulfur dioxide extrusion from an alkanesulfonyl chloride to form a thioether is not a standard reaction, related transformations can lead to the formation of C-S bonds.

Detailed Research Findings:

Thioethers are typically synthesized through the reaction of a thiol with an electrophile, such as an alkyl halide. However, methods starting from sulfonyl chlorides have been developed. For instance, the reduction of sulfonyl chlorides can lead to the formation of thiols, which can then be alkylated in situ to produce thioethers.

More advanced methods might involve transition-metal-catalyzed cross-coupling reactions where a sulfonyl chloride or a derivative thereof can act as a sulfur source. The specific transformation involving the extrusion of sulfur dioxide from a sulfonyl chloride to directly form a thioether is not a widely reported synthetic strategy. The inherent stability of the sulfonyl group generally requires harsh conditions for SO₂ extrusion.

It is important to note that while the general reactivity of the sulfonyl chloride functional group provides a framework for the potential applications of this compound, dedicated research would be necessary to validate and optimize these synthetic routes for this specific compound.

Computational and Theoretical Studies on 4 Methoxybutane 1 Sulfonyl Chloride Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. For sulfonyl chlorides, DFT has been instrumental in understanding their reactivity in various chemical transformations, such as hydrolysis and nucleophilic substitution.

Theoretical studies on the hydrolysis of simple alkanesulfonyl chlorides, like methanesulfonyl chloride, have utilized DFT to map out the potential energy surface of the reaction. koreascience.kr These calculations help in identifying the transition state structures and determining the activation energies, providing a quantitative measure of the reaction's feasibility. For instance, DFT calculations can distinguish between different proposed mechanisms, such as a direct one-step SN2-type displacement or a stepwise mechanism involving an intermediate.

In the case of 4-methoxybutane-1-sulfonyl chloride, the presence of the methoxy (B1213986) group introduces an additional layer of complexity. The ether oxygen can potentially influence the reactivity of the sulfonyl chloride group through intramolecular interactions. DFT calculations could be employed to investigate:

Conformational Analysis: Identifying the most stable conformations of the molecule, considering the flexible butyl chain and the orientation of the methoxy group relative to the sulfonyl chloride moiety.

Electronic Effects: Quantifying the inductive and through-space electronic effects of the methoxy group on the electron density of the sulfur atom in the sulfonyl chloride. This is crucial as electron-donating or withdrawing groups can significantly impact the susceptibility of the sulfur atom to nucleophilic attack. nih.gov

Transition State Geometries: Modeling the transition states for reactions with various nucleophiles. This would reveal whether the methoxy group participates in the reaction mechanism, for example, by stabilizing the transition state through intramolecular hydrogen bonding or other non-covalent interactions.

A hypothetical DFT study on the hydrolysis of this compound would likely involve calculating the energy profile for the approach of a water molecule to the sulfur atom. The calculated activation barrier would provide a direct insight into its reactivity compared to unsubstituted alkanesulfonyl chlorides.

Table 1: Hypothetical DFT-Calculated Parameters for the Hydrolysis of Alkanesulfonyl Chlorides

| Compound | Activation Energy (kcal/mol) | Reaction Pathway |

| Methanesulfonyl Chloride | Data Not Available | SN2-like |

| Ethanesulfonyl Chloride | Data Not Available | SN2-like |

| This compound | Data Not Available | Potentially SN2-like with possible intramolecular participation |

Note: This table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Prediction and Elucidation of Reaction Pathways

Computational chemistry allows for the prediction and detailed elucidation of various reaction pathways that a molecule like this compound could undergo. Beyond simple hydrolysis, sulfonyl chlorides are versatile reagents that can participate in a range of reactions, including sulfonamide and sulfonate ester formation.

Computational methods can be used to explore the reaction landscape with different nucleophiles, such as amines or alcohols. By calculating the reaction energies and activation barriers for each potential pathway, researchers can predict the most likely products under specific reaction conditions. For example, in a reaction with an amino-alcohol, it would be possible to computationally determine whether the reaction would preferentially occur at the amine or the alcohol functional group.

For this compound, theoretical studies could predict:

Regioselectivity: In reactions with polyfunctional nucleophiles, predicting which functional group will react with the sulfonyl chloride.

Stereoselectivity: If the reaction creates a new stereocenter, computational models can predict the favored stereoisomer.

Influence of Catalysts: The effect of acid or base catalysts on the reaction mechanism and rate can be modeled, providing insights into how to optimize reaction conditions.

Recent research has focused on novel methods for the formation of sulfonyl chlorides from sulfonamides, a transformation that can be explored computationally to understand its mechanism and scope. researchgate.netnih.govnih.gov

Application of Machine Learning Interatomic Potentials for Reaction Simulations

A frontier in computational chemistry is the application of Machine Learning Interatomic Potentials (MLIPs) to simulate chemical reactions. arxiv.org Traditional quantum mechanical calculations can be computationally expensive, especially for large systems or long-timescale simulations. MLIPs, trained on data from high-level quantum mechanical calculations, can predict the potential energy of a system with an accuracy close to that of the reference method but at a fraction of the computational cost. nih.govrsc.org

While the development of a specific MLIP for this compound has not been reported, the general framework for creating such a potential exists. The process would involve:

Data Generation: Performing a large number of DFT calculations for various configurations of this compound interacting with other molecules (e.g., water, nucleophiles) to generate a comprehensive training dataset.

Model Training: Using this dataset to train a machine learning model, such as a neural network, to learn the relationship between the atomic positions and the system's potential energy.

Simulation: Employing the trained MLIP to run large-scale molecular dynamics simulations to study reaction dynamics, kinetics, and thermodynamics with high accuracy and efficiency.

MLIPs could be particularly useful for studying complex phenomena related to this compound, such as its behavior in different solvent environments or its interaction with biological macromolecules, which are computationally prohibitive for standard DFT methods. The validation of these potentials is a critical step to ensure their reliability. nih.gov

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Protocols

The traditional synthesis of sulfonyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which are corrosive and produce significant waste. The development of greener alternatives is a key research direction.

Key Research Thrusts:

Oxidative Chlorosulfonation: Direct conversion of thiols to sulfonyl chlorides using milder and more environmentally benign oxidizing and chlorinating agents is a promising avenue. Research is focusing on catalytic systems that can achieve this transformation with high efficiency and selectivity.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of sulfonyl chlorides. The use of microreactors can enable precise control over reaction parameters, minimizing byproduct formation and improving yield.

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives such as ionic liquids, deep eutectic solvents, or even water is being explored. The challenge lies in developing solvent systems that are compatible with the reactive nature of sulfonyl chlorides.

A comparative look at traditional versus emerging green protocols highlights the potential for improvement:

| Feature | Traditional Protocols | Emerging Green Protocols |

| Reagents | Thionyl chloride, phosphorus pentachloride | Catalytic systems, milder oxidants |

| Solvents | Volatile organic compounds | Ionic liquids, deep eutectic solvents, water |

| Waste Profile | High, with corrosive byproducts | Reduced, with more benign byproducts |

| Safety | Handling of highly reactive and toxic reagents | Improved safety through flow chemistry and milder reagents |

Rational Design of Highly Selective Catalytic Systems

The development of highly selective catalytic systems for reactions involving 4-Methoxybutane-1-sulfonyl chloride is crucial for its application in complex molecule synthesis. The focus is on achieving chemo-, regio-, and stereoselectivity.

Areas of Catalytic Innovation:

Asymmetric Catalysis: For reactions where this compound is used to introduce a chiral sulfonyl moiety, the design of chiral catalysts is paramount. This includes the development of novel chiral ligands for metal-catalyzed reactions and the use of organocatalysts.

Photoredox Catalysis: Light-mediated reactions offer a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. The rational design of photosensitizers and catalytic systems can enable novel and highly selective transformations.

Enzyme-Catalyzed Reactions: Biocatalysis presents an attractive approach for the selective functionalization of molecules using sulfonyl chlorides. Directed evolution and protein engineering are being used to develop enzymes with tailored reactivity and selectivity.

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions and developing new transformations. Advanced in-situ spectroscopic techniques are providing unprecedented insights into the reactive intermediates and transition states involved in sulfonyl chloride chemistry.

Key Spectroscopic Tools:

In-Situ NMR Spectroscopy: Real-time monitoring of reaction mixtures by NMR allows for the identification and quantification of reactants, intermediates, and products, providing a detailed kinetic and mechanistic picture.

In-Situ IR and Raman Spectroscopy: These techniques are highly sensitive to changes in vibrational modes and can be used to track the formation and consumption of functional groups, offering valuable information on reaction pathways. For instance, in-situ IR spectroscopy has been instrumental in studying the kinetics of reactions between Grignard reagents and sulfonyl chlorides.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in the gas phase, providing complementary data to solution-phase spectroscopic methods.

| Technique | Information Gained | Application Example |

| In-Situ NMR | Reaction kinetics, intermediate identification, structural elucidation | Monitoring the progress of a sulfonylation reaction to optimize catalyst loading and reaction time. |

| In-Situ IR/Raman | Functional group transformation, detection of short-lived intermediates | Observing the formation of a sulfonate ester intermediate during the reaction of an alcohol with a sulfonyl chloride. |

| ESI-MS | Detection of transient species, mechanistic pathway analysis | Identifying key intermediates in a complex catalytic cycle involving a sulfonyl chloride. |

Expansion of Synthetic Utility in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. The incorporation of this compound into these processes is an emerging area of research.

Future Applications:

Ugi and Passerini-type Reactions: The development of novel MCRs where this compound acts as a key component could provide access to a diverse range of sulfonamide-containing scaffolds with potential biological activity.

Radical-Mediated Cascades: The generation of sulfonyl radicals from this compound can initiate cascade reactions, leading to the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation.

Transition-Metal-Catalyzed Cascades: The combination of sulfonyl chloride chemistry with transition metal catalysis can enable the design of novel cascade processes for the synthesis of complex heterocyclic systems.

The continued exploration of these research avenues will undoubtedly expand the synthetic chemist's toolbox and pave the way for new and innovative applications of this compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.